molecular formula C6H8O2S B1366425 Methyl 2,5-dihydrothiophene-3-carboxylate CAS No. 67488-46-4

Methyl 2,5-dihydrothiophene-3-carboxylate

Cat. No. B1366425
CAS RN: 67488-46-4
M. Wt: 144.19 g/mol
InChI Key: RDHSPSSFHQGPDS-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydrothiophene-3-carboxylate is a chemical compound with the molecular formula C6H8O2S . It is also known as Methyl 2,5-Dihydrothiophene-3-carboxylate 1,1-dioxide . This compound belongs to the family of 2,5-dihydrothiophenes.


Molecular Structure Analysis

The InChI code for Methyl 2,5-dihydrothiophene-3-carboxylate is 1S/C6H8O2S/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 . The molecular weight of this compound is 144.19 .


Physical And Chemical Properties Analysis

Methyl 2,5-dihydrothiophene-3-carboxylate is a solid at 20 degrees Celsius . It has a melting point of 27-28 degrees Celsius . The compound should be stored under inert gas at a temperature between 0-10 degrees Celsius . It is sensitive to air and heat .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, are used in producing thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These acids, upon decarboxylation, yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
  • Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate demonstrates selective photocyclization properties, leading to specific cycloalkenone products (Anklam, Lau & Margaretha, 1985).

Reactions and Mechanisms

  • The use of 3-carboxylated 2,5-dihydrothiophenes in Diels–Alder reactions has been explored, though with generally low yields. These compounds are investigated for their potential in forming conjugated dienes with interior-position amination (Mcintosh & Pillon, 1984).
  • 3-Carboalkoxy-2,3-dihydrothiophenes are highlighted for their possible role as β-lactamase inhibitors. These compounds are produced through reactions involving deconjugation and cycloaddition, leading to 4-carboxy-2-thiabicyclo heptan-6-ones (Lange et al., 1985).

Theoretical and Experimental Studies

  • Spectroscopic and theoretical studies on 2,5-dihydrothiophene-1,1-dioxide and its derivatives have been conducted. These studies provide insights into the electronic properties and chemical reactivity of these molecules, which are significant for understanding their potential applications in various fields (Arjunan et al., 2015).

Synthesis Methods

  • A novel method for synthesizing fully substituted 2,5-dihydrothiophenes has been developed. This process involves a sequential one-pot four-component reaction, enabling diverse architectural variations in the final products (Mari et al., 2018).
  • Electrosynthesis has been utilized for the one-step preparation of 2,5-dihydrothiophene-2-carboxylic acid, demonstrating an alternative approach to synthesizing this compound with varied yields depending on certain reaction conditions (Mikhailov et al., 1975).

Safety And Hazards

Methyl 2,5-dihydrothiophene-3-carboxylate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2,5-dihydrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSPSSFHQGPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466434
Record name Methyl 2,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dihydrothiophene-3-carboxylate

CAS RN

67488-46-4
Record name Methyl 2,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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